Cas no 42860-98-0 ([1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro-)

[1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro- is a fluorinated biphenyl derivative featuring a cyano group at the 4-position and fluorine substituents at the 2,2'-positions. This compound is valued for its structural rigidity and electronic properties, making it useful in organic synthesis, particularly as a building block for pharmaceuticals, liquid crystals, and advanced materials. The fluorine atoms enhance stability and influence reactivity, while the nitrile group offers versatility for further functionalization. Its well-defined molecular structure ensures consistent performance in cross-coupling reactions and other transformations. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research and industrial applications.
[1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro- structure
42860-98-0 structure
Product Name:[1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro-
CAS No:42860-98-0
MF:C13H7F2N
MW:215.198189973831
CID:3984707
PubChem ID:21331267
Update Time:2025-05-27

[1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro-
    • SCHEMBL9193915
    • 2',2-Difluorobiphenyl-4-carbonitrile
    • 42860-98-0
    • Inchi: 1S/C13H7F2N/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-7H
    • InChI Key: OYLCFWNQSXTJAJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C#N)C=CC=1C1C=CC=CC=1F

Computed Properties

  • Exact Mass: 215.05465555Da
  • Monoisotopic Mass: 215.05465555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 23.8Ų

[1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11773030-1.0g
2,2'-difluoro-[1,1'-biphenyl]-4-carbonitrile
42860-98-0 95%
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Alichem
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Alichem
A011011811-500mg
2',2-Difluorobiphenyl-4-carbonitrile
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Alichem
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Additional information on [1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro-

Comprehensive Overview of [1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro- (CAS No. 42860-98-0)

[1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro- (CAS No. 42860-98-0) is a specialized organic compound widely utilized in advanced material science and pharmaceutical research. This biphenyl derivative features a carbonitrile group and difluoro substitutions, making it a versatile intermediate for synthesizing high-performance polymers, liquid crystals, and bioactive molecules. Its unique structural properties have garnered significant attention in industries focusing on OLED materials, agrochemicals, and pharmaceutical intermediates.

Recent trends highlight growing interest in fluorinated biphenyl compounds due to their enhanced thermal stability and electronic properties. Researchers are actively exploring applications of 2,2'-difluoro-4-cyanobiphenyl in organic electronics, particularly for flexible displays and energy-efficient lighting. The compound's ability to modify charge transport characteristics aligns with the global push toward sustainable technologies.

From a synthetic chemistry perspective, [1,1'-Biphenyl]-4-carbonitrile, 2,2'-difluoro- serves as a critical building block for cross-coupling reactions. Its electron-withdrawing cyano group and fluorine atoms enable precise modulation of molecular polarity, a feature highly valued in drug discovery programs targeting kinase inhibitors and GPCR modulators. Analytical studies using HPLC and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for fine chemical production.

Environmental considerations surrounding fluorinated organic compounds have prompted innovations in green chemistry approaches for this substance. Modern synthetic routes emphasize catalyst efficiency and waste reduction, addressing concerns about persistent organic pollutants. The compound's low acute toxicity profile (as per OECD guidelines) further supports its adoption in industrial applications.

Market analyses reveal increasing demand for high-purity [1,1'-Biphenyl]-4-carbonitrile derivatives, driven by expansion in Asian electronic markets and North American pharmaceutical R&D. Regulatory compliance with REACH and FDA standards ensures its suitability for global supply chains. Storage recommendations typically specify ambient conditions in light-resistant containers to maintain stability.

Future research directions may explore the compound's potential in metal-organic frameworks (MOFs) for gas storage applications or as a precursor for carbon nanomaterials. Its compatibility with continuous flow chemistry systems positions it as an attractive candidate for industry 4.0 manufacturing processes. Technical literature frequently cites its use in developing advanced dielectric materials for 5G technology components.

Quality control protocols for CAS 42860-98-0 typically involve GC-MS verification and residual solvent analysis, with commercial grades available in kilogram-scale quantities. The compound's crystallographic data has been extensively characterized, revealing a planar biphenyl core with hydrogen-bonding potential at the nitrile moiety. These structural insights facilitate computational modeling for materials design applications.

Academic and industrial laboratories frequently inquire about custom synthesis options for difluorinated biphenyl nitriles with modified substitution patterns. This reflects the compound's role as a molecular scaffold in structure-activity relationship studies. Safety data sheets emphasize standard laboratory precautions when handling the powdered form, including PPE requirements and ventilation standards.

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